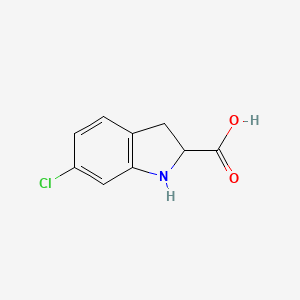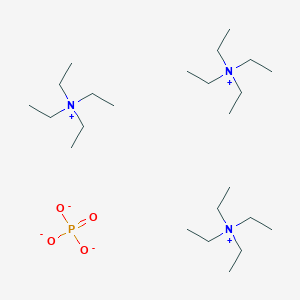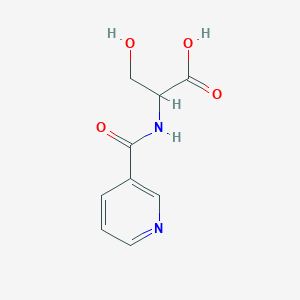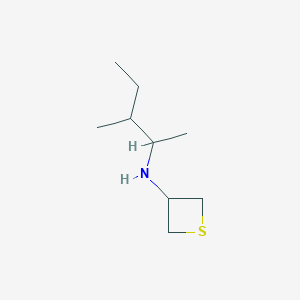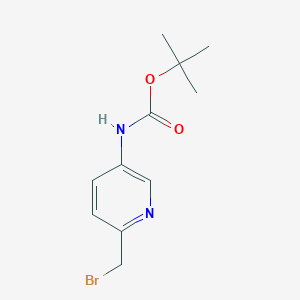![molecular formula C10H10ClN3 B13024661 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a chloro substituent at the 4-position and an isopropyl group at the 2-position further defines its chemical identity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The reaction mixture is then heated to reflux (78°C) and monitored using thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated by adjusting the pH with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and selectivity, with minimal side reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chloro substituent at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions catalyzed by palladium and mediated by copper, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Suzuki Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrido[3,4-d]pyrimidine derivative .
Applications De Recherche Scientifique
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell growth, differentiation, and survival . This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-d]pyrimidine: Another fused bicyclic system with different substituents and biological activities.
Pyrrolo[2,3-d]pyrimidine: A closely related compound with variations in the substitution pattern.
Uniqueness
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H10ClN3 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
4-chloro-2-propan-2-ylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c1-6(2)10-13-8-5-12-4-3-7(8)9(11)14-10/h3-6H,1-2H3 |
Clé InChI |
OOIPALNJRGYWBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CN=C2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


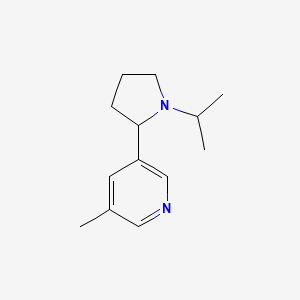
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
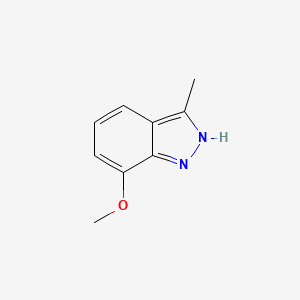

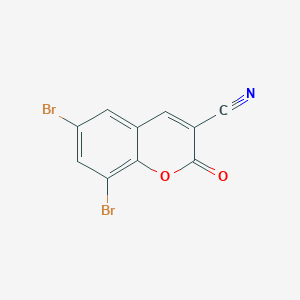

![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
